molecular formula C16H11N5O2S B2745636 N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide CAS No. 900007-56-9

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide

Cat. No. B2745636
CAS RN: 900007-56-9
M. Wt: 337.36
InChI Key: KHWGCKWSLVQFOW-UHFFFAOYSA-N
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Description

“N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide” is a chemical compound. It is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have been found to exhibit significant inhibitory activity .

Scientific Research Applications

Antitumor and Anticancer Activity

The fusion of pyrazole and thiazole/thiazine rings has garnered attention for its potential as antitumor agents. Researchers are keen on developing molecules with higher specificity and lower toxicity. Some existing anticancer drugs, such as bleomycin, dasatinib, and thiazofurin, already contain the thiazole group. By incorporating the pyrazole ring, compounds like N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide may exhibit promising antitumor properties .

Coagulation Factor Xa (fXa) Inhibition

Efforts to identify follow-on compounds to razaxaban led to the discovery of bicyclic tetrahydropyrazolopyridinone scaffolds. These compounds retain potent fXa binding activity and may have applications in anticoagulant therapy .

Anti-Inflammatory and Analgesic Effects

Certain indole derivatives, including those containing the pyrazole-thiazole motif, have demonstrated anti-inflammatory and analgesic activities. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit promising pharmacological profiles .

Heterocyclic Synthesis and Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold, which can exist in both 1H and 2H tautomeric forms, has been widely explored. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, making them valuable building blocks in medicinal chemistry. These compounds find applications in drug discovery and development .

Inhibitors of Hedgehog (Hh) Signaling Cascade

Some pyrazolo[3,4-d]-thiazole derivatives have been investigated as inhibitors of the Hh signaling pathway. These compounds hold promise for treating various diseases, including cancer and developmental disorders .

properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-15(13-7-4-8-24-13)19-20-10-17-14-12(16(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWGCKWSLVQFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide

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